molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2744455
CAS No.: 1210475-42-5
M. Wt: 337.383
InChI Key: UMACKDNAUGGHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a benzimidazole core linked via a methanone bridge to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. This architecture combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group may enhance lipophilicity and conformational rigidity .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACKDNAUGGHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the piperidine ring to produce saturated analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzimidazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the benzimidazole ring.

  • Reduction: : Saturated analogs of the piperidine ring.

  • Substitution: : Substituted derivatives at various positions on the benzimidazole and piperidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzo[d]imidazole core, a piperidine ring, and a cyclopropyl-substituted oxadiazole group. This unique combination of functional groups is responsible for its diverse biological activities.

Molecular Formula : C19H21N5O

Molecular Weight : 337.41 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant anticancer properties. The benzo[d]imidazole moiety is known for its effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-70.99
Compound BHeLa1.25
Compound CNCI-H4600.75

These findings suggest that the presence of the benzo[d]imidazole and oxadiazole structures enhances the anticancer efficacy of the compounds .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have demonstrated that derivatives containing the oxadiazole group exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

These results indicate that the structural features of this compound contribute to its antimicrobial efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against different cell lines, finding promising results for compounds similar to this compound .
  • Antimicrobial Screening : Another study evaluated a series of substituted piperidine derivatives for their antimicrobial activity, demonstrating that compounds with similar structural motifs exhibited significant antibacterial effects .

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole and piperidine rings may play a role in binding to enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Piperidine Hybrids

Compounds sharing the benzimidazole-piperidine framework but differing in substituents or linker groups include:

Compound Name Key Structural Features Molecular Weight Reported Activity/Properties Reference
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole with ethyl ester and benzyl-hydroxyethylamino substituents ~420 g/mol Intermediate in antimicrobial agent synthesis
I-BET469 Benzimidazole linked to a pyridinone via a morpholino-piperidine group 426.51 g/mol BET bromodomain inhibitor (hypothetical)
Target Compound Benzimidazole-methanone-piperidine-oxadiazole-cyclopropyl ~380 g/mol* Not explicitly reported in evidence N/A

*Estimated based on structural analogs.

Key Differences :

  • The target compound’s 1,3,4-oxadiazole-cyclopropyl substituent distinguishes it from analogs with ester or morpholino groups. This substitution likely improves metabolic stability compared to ester-containing derivatives .
1,3,4-Oxadiazole-Containing Derivatives

1,3,4-Oxadiazoles are recurrent in antimicrobial agents due to their electron-deficient nature and hydrogen-bonding ability:

Compound Name Structure Highlights Activity Reference
5-(Aryl)-4,5-dihydropyrazoles Oxadiazole fused with pyrazole and aryl groups Antimicrobial (Gram-positive)
Target Compound Oxadiazole with cyclopropyl and piperidine linkage Unreported in evidence N/A

Comparison :

  • Piperidine linkage vs. pyrazole fusion suggests divergent binding modes to microbial targets.
Hypothetical Activity Profiling
  • Antimicrobial Activity : Benzimidazole-oxadiazole hybrids inhibit bacterial growth via DNA gyrase interference .
  • Kinase Inhibition : Piperidine-linked heterocycles often target ATP-binding pockets in kinases .

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates a benzimidazole core with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Benzimidazole derivatives, including the compound in focus, have been extensively studied for their diverse biological activities. These include:

  • Antimicrobial Activity : Benzimidazole derivatives exhibit significant activity against various pathogens. For instance, studies have shown that benzimidazole compounds can inhibit the growth of Staphylococcus aureus and Candida albicans with low minimum inhibitory concentrations (MIC) .
  • Anticancer Properties : The benzimidazole structure is known for its role in anticancer agents. Compounds with this moiety have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle and inhibition of specific kinases .

The precise mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole ring suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Benzimidazoles often act by:

  • Inhibiting Enzymatic Activity : They may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Interfering with Nucleic Acid Synthesis : Some derivatives can bind to DNA or RNA, disrupting replication and transcription processes.
  • Modulating Signaling Pathways : These compounds may influence various signaling pathways involved in cell survival and apoptosis.

Antimicrobial Studies

Research has demonstrated that benzimidazole derivatives show promising antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)
3aoS. aureus< 1
3aqS. aureus< 1
3aaC. albicans3.9 - 7.8
3adC. albicans3.9 - 7.8

These findings illustrate the potential of synthesized benzimidazole derivatives to serve as effective antimicrobial agents .

Anticancer Activity

In vitro studies have shown that benzimidazole compounds can induce apoptosis in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)15

These results highlight the potential of these compounds as candidates for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

  • Methodological Answer: The synthesis typically involves multi-step reactions. For the benzimidazole core, condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., chloroacetic acid) under reflux conditions is common . The oxadiazole-piperidine moiety can be synthesized via cyclization of thiosemicarbazides or hydrazides with activating agents like POCl₃. Key steps include:
  • Reflux conditions: Use absolute ethanol or DMF as solvents with sodium acetate or metabisulfite as catalysts .
  • Purification: Column chromatography (silica gel, eluent: ethanol/ethyl acetate) and recrystallization from ethanol are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H NMR and ¹³C NMR: Confirm substituent positions and integration ratios (e.g., δ 2.32 ppm for methyl groups, aromatic protons at δ 7.15–8.01 ppm) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer:
  • TLC Monitoring: Use silica plates with ethyl acetate/hexane (1:1) to track reaction progress .
  • Recrystallization: Ethanol or isopropyl alcohol is effective for removing unreacted starting materials .
  • Column Chromatography: Separate isomers using gradient elution (e.g., 5–20% methanol in dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer:
  • Solvent Effects: Simulate NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO or CDCl₃) .
  • Tautomeric Analysis: Investigate possible tautomers (e.g., benzimidazole NH tautomerism) via variable-temperature NMR .
  • Cross-Validation: Compare experimental IR/Raman spectra with computational vibrational modes .

Q. What experimental designs are recommended for evaluating the compound’s biological activity?

  • Methodological Answer:
  • In Vitro Assays:
  • Antimicrobial Activity: Use agar diffusion assays against S. aureus and E. coli with 50–200 µg/mL compound concentrations .
  • Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
  • Dose-Response Studies: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Q. What strategies improve yields in moisture-sensitive reactions involving this compound?

  • Methodological Answer:
  • Anhydrous Conditions: Use Schlenk lines for reagent handling and dry solvents (e.g., THF distilled over Na/benzophenone) .
  • Inert Atmosphere: Perform reactions under nitrogen or argon to prevent hydrolysis of oxadiazole intermediates .
  • Catalytic Additives: Employ molecular sieves (3Å) to scavenge trace water during cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.